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Compound of Interest

Compound Name: 2-Butenethioic acid

Cat. No.: B15480823

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-butenethioic acid is scarce in publicly available
literature. This guide consolidates general principles from analogous compounds and predicted
data to provide a comprehensive overview. All predicted values should be treated as estimates
and require experimental verification.

Introduction

2-Butenethioic acid, an unsaturated thiocarboxylic acid, represents a unique chemical entity
with potential applications in various scientific domains, including drug development and
materials science. Its structure, featuring both a reactive a,B-unsaturated system and a
thiocarboxylic acid moiety, suggests a rich and complex chemical profile. This technical guide
aims to provide a detailed exploration of the physicochemical properties of 2-butenethioic
acid, drawing upon established knowledge of similar compounds to predict its behavior and
characteristics.

Physicochemical Properties

Due to the limited availability of direct experimental data, the following table summarizes
predicted and extrapolated physicochemical properties of 2-butenethioic acid. These values
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are derived from computational models and comparison with analogous compounds like
crotonic acid and thioacetic acid.
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Property

Predicted/Estimated Value

Notes and Comparison

Molecular Formula

CaHeOS

Molecular Weight

102.15 g/mol

Melting Point

Data not available

Likely a low-melting solid or
liquid at room temperature. For
comparison, crotonic acid (the
carboxylic acid analog) has a
melting point of 71.6 °C. The
presence of sulfur may alter

intermolecular interactions.

Boiling Point

Data not available

Expected to be higher than
crotonic acid (185 °C) due to
the heavier sulfur atom, but
potentially lower than if strong
hydrogen bonding is disrupted.

pKa

~3.0-3.5

Thiocarboxylic acids are
generally more acidic than
their carboxylic acid
counterparts. Thioacetic acid
has a pKa of approximately
3.4, while the pKa of crotonic
acid is 4.69. The unsaturation
may slightly influence the
acidity.[1]

Solubility

Data not available

Expected to have limited
solubility in water and be
soluble in organic solvents like
ether, ethanol, and
dichloromethane, similar to

other small organic thioacids.
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Tautomerism

The thiol form (S-acid) is

generally the more stable and

Exists in thiol and thione forms

predominant tautomer for

thiocarboxylic acids.[1]

Spectral Data (Predicted)

Detailed experimental spectra for 2-butenethioic acid are not readily available. The following

are predicted spectral characteristics based on the functional groups present in the molecule.

1H NMR Spectroscopy

The proton NMR spectrum of 2-butenethioic acid (in its more stable trans or (E)-isomer form)

is predicted to show the following signals:

Chemical Shift . . .

Multiplicity Integration Assignment
(ppm)
~1.9 Doublet 3H CHs
~5.8 Doublet of quartets 1H =CH- (alpha to C=0)
~7.1 Doublet of quartets 1H =CH- (beta to C=0)
~4.0-5.0 Broad singlet 1H S-H

13C NMR Spectroscopy

The carbon NMR spectrum is predicted to have four distinct signals:

Chemical Shift (ppm) Assignment

~18 CHs

~125 =CH- (alpha to C=0)
~145 =CH- (beta to C=0)
~195 C=0

© 2025 BenchChem. All rights reserved.

4/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/34799314/
https://www.benchchem.com/product/b15480823?utm_src=pdf-body
https://www.benchchem.com/product/b15480823?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15480823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Infrared (IR) Spectroscopy

Key predicted vibrational frequencies include:

Wavenumber (cm~?) Functional Group Description

~2550 S-H Thiol stretch (typically weak)
~1680 C=0 Carbonyl stretch (strong)
~1640 c=C Alkene stretch

Out-of-plane bend for trans
~970 C-H bend
alkene

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M*) at m/z = 102. Key
fragmentation patterns for a,3-unsaturated thioesters often involve the loss of the thio- part of
the molecule. Predicted fragmentation for 2-butenethioic acid could include:

e Loss of SH: [M - 33]* leading to a fragment at m/z = 69.
e Loss of COSH: [M - 61]* leading to a fragment at m/z = 41.

Experimental Protocols

While a specific, validated protocol for the synthesis of 2-butenethioic acid is not widely
published, general methods for the synthesis of thiocarboxylic acids can be adapted.

Synthesis via Acyl Chloride

This is a common method for preparing thiocarboxylic acids.[1]

Workflow:
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2-Butenoyl chloride 2-Butenethioic acid
Reaction in an
aprotic solvent (e.g., THF)
————————— >

Potassium hydrosulfide (KSH) Potassium chloride (KCI)

Click to download full resolution via product page

Synthesis of 2-Butenethioic Acid via Acyl Chloride

Methodology:

Preparation of Hydrosulfide Solution: A solution of potassium hydrosulfide (KSH) is prepared

in a suitable anhydrous, aprotic solvent such as tetrahydrofuran (THF).

o Reaction: 2-Butenoyl chloride (crotonyl chloride) is added dropwise to the stirred KSH
solution at a controlled temperature (typically O °C to room temperature).

o Workup: The reaction mixture is then acidified with a dilute acid (e.g., HCI) to protonate the
thiocarboxylate salt.

» Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl
ether), washed, dried, and purified, typically by distillation or chromatography.

Synthesis using Lawesson's Reagent

Lawesson's reagent is a thionating agent that can convert carboxylic acids to thiocarboxylic
acids.

Workflow:
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Crotonic acid 2-Butenethioic acid

Reaction in an
anhydrous solvent (e.g., Toluene)

Lawesson's Reagent Phosphorus-containing byproducts
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Synthesis of 2-Butenethioic Acid using Lawesson's Reagent

Methodology:

o Reaction Setup: Crotonic acid and Lawesson's reagent are dissolved in an anhydrous, high-
boiling solvent like toluene.

o Heating: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for
several hours.

o Workup and Purification: The solvent is removed under reduced pressure, and the crude
product is purified by chromatography to separate it from the phosphorus-containing
byproducts.

Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathway interactions of 2-butenethioic
acid are not available. However, the presence of an a,3-unsaturated carbonyl system suggests
potential biological reactivity.

Michael Addition Reactivity

Compounds with a,B-unsaturated carbonyl moieties are known to be Michael acceptors and
can react with biological nucleophiles, such as the thiol groups of cysteine residues in proteins.
This reactivity is a key mechanism for the biological activity of many natural and synthetic
compounds.

Logical Relationship:
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2-Butenethioic acid Protein with nucleophilic
(o, B-unsaturated carbonyl) cysteine residue (-SH)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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